1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea
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Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group, a phenyl group with a diazenyl substituent, and a urea moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring, followed by the introduction of the sulfone group, and finally the coupling with the diazenyl-substituted phenyl group and the urea moiety. Common reagents used in these reactions include sulfur compounds, diazonium salts, and isocyanates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The diazenyl group can be reduced to form corresponding amines.
Substitution: The phenyl and urea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted ureas or phenyl derivatives.
Scientific Research Applications
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The urea moiety can form hydrogen bonds with various biological targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: A compound with a similar tetrahydrothiophene ring and sulfone group but different substituents.
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea: Another compound with a similar core structure but different functional groups.
Uniqueness
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea is unique due to its combination of a sulfone group, diazenyl-substituted phenyl group, and urea moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
507454-47-9 |
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Molecular Formula |
C17H18N4O3S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C17H18N4O3S/c22-17(19-16-10-11-25(23,24)12-16)18-13-6-8-15(9-7-13)21-20-14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H2,18,19,22) |
InChI Key |
DVHQBKSOCXGKPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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